(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
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Description
Synthesis Analysis
A series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones were designed and synthesized by using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps . The key step is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones .Scientific Research Applications
- Researchers have synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives using 4-aminophenol and α-glycolic acid or lactic acid as starting materials . These compounds were evaluated for their anticancer activity.
- Preliminary results indicate that several derivatives exhibit moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. Notably, compound 11h emerged as the most effective overall against all three tested cancer cell lines .
- The compound’s spirocyclic structure is noteworthy. Spirocyclic compounds are essential natural products found in various sources, including legumes and marine fungi .
- Established anticancer drugs like doxorubicin and mitoxantrone are quinone-based and have been used against solid tumors for years .
- The compound’s structure resembles a 1,3,4-oxadiazole. Researchers have explored one-step construction of 1,3,4-oxadiazoles using multicomponent reactions .
Antitumor Activity
Spirocyclic Compound Research
Quinone Moiety Exploration
1,3,4-Oxadiazole Synthesis
Catalytic Reduction Studies
properties
IUPAC Name |
(4-nitrophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(12-4-6-13(7-5-12)17(19)20)16-10-11-21-15(16)8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFTRKGXSKGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone |
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